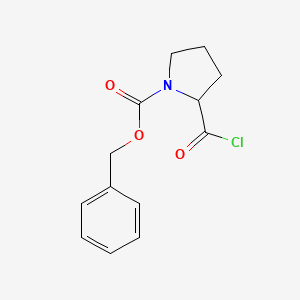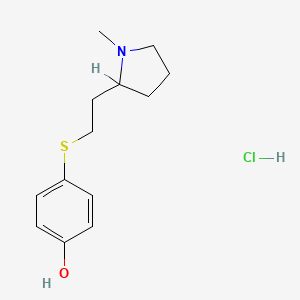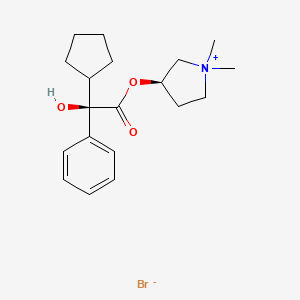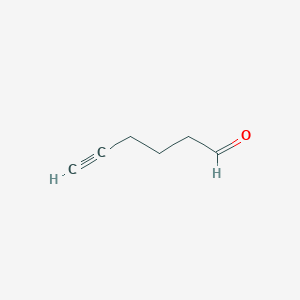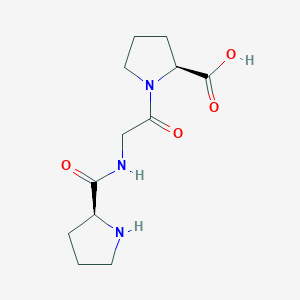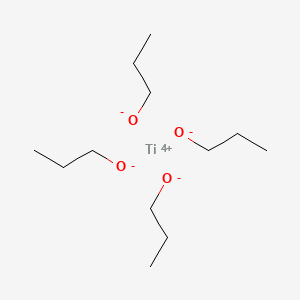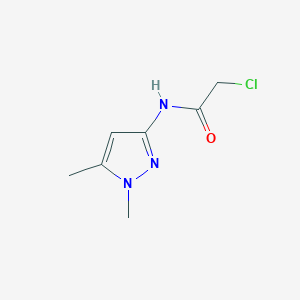
2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-acetamide" is a chemically synthesized molecule that may have potential pharmacological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us infer some properties and characteristics. For instance, the first paper discusses a method for synthesizing a benzoxazole derivative with a chloromethyl group, which is a functional group also present in the compound of interest . The second paper examines the crystal structures of two C,N-disubstituted acetamides, which share a similar acetamide moiety with the compound .
Synthesis Analysis
The synthesis of related compounds involves the introduction of functional groups that can confer specific chemical properties. The first paper describes a simple method for synthesizing a benzoxazole derivative, which could be analogous to the methods used for synthesizing "2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-acetamide" . The synthesis process is likely to involve steps that ensure the correct placement of the chloro, methyl, and acetamide groups on the pyrazole ring.
Molecular Structure Analysis
The molecular structure of such compounds is crucial in determining their chemical behavior and interaction with biological targets. The second paper provides insights into the crystal structures of similar compounds, highlighting the importance of hydrogen bonds and halogen interactions in the formation of complex molecular sheets . These interactions could also be relevant to the molecular structure of "2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-acetamide", affecting its stability and reactivity.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from the functional groups present in its structure. The chloromethyl group, as mentioned in the first paper, is a reactive moiety that can participate in further chemical transformations to yield a series of disubstituted benzoxazoles . Similarly, the acetamide group in the compound of interest may undergo hydrolysis or nucleophilic substitution reactions, which are common for such functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-acetamide" would be influenced by its molecular structure. The presence of chloro and acetamide groups suggests that the compound may have a moderate polarity, influencing its solubility in different solvents. The crystal structure analysis from the second paper indicates that intermolecular interactions, such as hydrogen bonding, can significantly affect the compound's melting point and solubility .
Applications De Recherche Scientifique
Herbicidal and Antimicrobial Applications : Chloroacetamides like 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl) acetamide have been used as herbicides to control weeds in various crops. They work by inhibiting fatty acid synthesis in plants (Weisshaar & Böger, 1989). Additionally, derivatives of this compound have shown antimicrobial activity, indicating potential as antimicrobial agents (Bondock, Rabie, Etman & Fadda, 2008).
Chemical Reactivity and Structural Analysis : Research has delved into the chemical behavior of these compounds under different conditions. For instance, studies on the acid-catalyzed heterolysis of a pyrazol α-chloroacetanilide derivative revealed insights into its chemical reactivity and structural transformations (Rouchaud, Metsue, Gustin, Moulart & Herin, 2010).
Pharmacological Potential : Some derivatives, such as N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, have been explored for their anti-inflammatory activity, highlighting their potential in pharmacological applications (Sunder & Maleraju, 2013).
Molecular Conformations and Interactions : Studies have also examined the molecular conformations and hydrogen bonding patterns in various substituted acetamides, providing valuable insights into their chemical and physical properties (Narayana, Yathirajan, Rathore & Glidewell, 2016).
Synthesis and Characterization of Novel Compounds : The synthesis and characterization of new compounds, such as pyrazole-acetamide derivatives, have been a significant area of study, contributing to the development of new materials with potential applications in various fields (Chkirate et al., 2019).
Cancer Research : Some studies have investigated the anticancer activities of certain derivatives, indicating their potential use in cancer treatment (Duran & Demirayak, 2012).
Other Biological Activities : Additional research has explored various biological activities of these compounds, including their antioxidant properties (Hamama, Gouda, Badr & Zoorob, 2013).
Propriétés
IUPAC Name |
2-chloro-N-(1,5-dimethylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-5-3-6(10-11(5)2)9-7(12)4-8/h3H,4H2,1-2H3,(H,9,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPUCTWUHNJOKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301230207 |
Source


|
| Record name | 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301230207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)-acetamide | |
CAS RN |
957510-88-2 |
Source


|
| Record name | 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957510-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301230207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

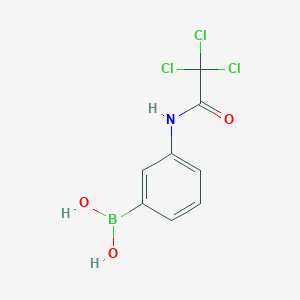
![(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide](/img/structure/B1336266.png)

